molecular formula C6H9N5O3 B1436737 N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide CAS No. 1159989-44-2

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide

Cat. No. B1436737
M. Wt: 199.17 g/mol
InChI Key: UXEHNLFFMIYUMO-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide” is a complex organic compound. The “N-(2-aminoethyl)” part suggests the presence of an amine functional group, which is a derivative of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . The “5-nitro-1H-pyrazole-3-carboxamide” part suggests the presence of a pyrazole ring, a nitro group, and a carboxamide group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as peptide nucleic acids (PNAs) have been synthesized by replacing the sugar-phosphate backbone of DNA with a peptide backbone consisting of N-(2-aminoethyl)glycine units .

Scientific Research Applications

  • Chiral Peptide Nucleic Acids (PNAs)

    • Field : Biochemistry
    • Application : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA .
    • Method : To improve the antisense and antigene properties of PNAs, many backbone modifications of PNAs have been explored under the concept of preorganization .
    • Results : This modification improves the stability of PNA-DNA duplexes and the sequence selectivity on hybridization. PNAs are resistant to nucleases and proteases and have a low affinity for proteins .
  • Amine-Modified Spherical Nanocellulose Aerogels

    • Field : Materials Science
    • Application : The N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .
    • Method : The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .
    • Results : The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .

Safety And Hazards

The safety data sheet for a similar compound, N-(2-Aminoethyl)acetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

While specific future directions for this compound were not found, similar compounds such as peptide nucleic acids (PNAs) have been explored for their potential in biological and medical applications . Another compound, a Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane composite aerogel, has been investigated for its adsorption properties for formaldehyde .

properties

IUPAC Name

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c7-1-2-8-6(12)4-3-5(10-9-4)11(13)14/h3H,1-2,7H2,(H,8,12)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEHNLFFMIYUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)NCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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